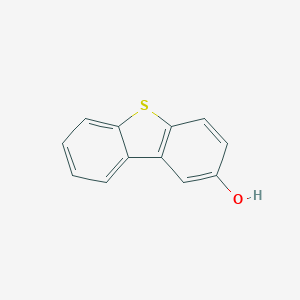

2-Hydroxydibenzothiophene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dibenzothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIQGLJEEKGMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176980 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22439-65-2 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 2-Hydroxydibenzothiophene

Conventional Organic Synthesis Approaches

Traditional methods for the introduction of a hydroxyl group onto an aromatic ring often involve multi-step sequences. For the synthesis of this compound, two classical approaches are noteworthy:

Sulfonation followed by Alkali Fusion: This method involves the initial sulfonation of dibenzothiophene (B1670422) to produce dibenzothiophene-2-sulfonic acid. Subsequent fusion of the sulfonic acid salt with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures leads to the displacement of the sulfonate group by a hydroxyl group. This high-temperature alkali fusion step is a well-established industrial method for phenol (B47542) production. archive.orgresearchgate.net

Diazotization of Aminodibenzothiophenes: Another conventional route begins with the synthesis of 2-aminodibenzothiophene. The amino group can then be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.org The resulting diazonium salt is often unstable and can be hydrolyzed by heating in an aqueous acidic solution to yield this compound. organic-chemistry.org The synthesis of the precursor, 2-aminodibenzothiophene, can be achieved through methods like the Ullmann condensation. epa.govresearchgate.net

Catalytic Synthesis Methods

Modern organic synthesis heavily relies on catalytic methods to achieve transformations with higher efficiency and selectivity under milder reaction conditions.

A significant advancement in the synthesis of phenols and hydroxylated heteroarenes is the palladium-catalyzed hydroxylation of aryl and heteroaryl halides. This reaction, often a variant of the Buchwald-Hartwig amination, provides a direct method for the formation of a C-O bond. researchgate.netnih.govnih.gov In this context, 2-halodibenzothiophenes (e.g., 2-bromo- or 2-chlorodibenzothiophene) can be coupled with a hydroxide source, such as potassium hydroxide or cesium hydroxide, in the presence of a palladium catalyst and a suitable ligand. nih.govkisti.re.krresearchgate.net The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. kisti.re.kr

A study by Buchwald and coworkers demonstrated the successful palladium-catalyzed hydroxylation of a variety of heteroaryl halides, including dibenzothiophenes, using a palladacycle precatalyst with the tBuBrettPhos ligand. nih.gov

| Starting Material | Hydroxide Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromodibenzothiophene | KOH | Pd-precatalyst (2 mol %), tBuBrettPhos (2 mol %) | 1,4-Dioxane/H₂O | 80 | High to Excellent (Specific yield not reported for this substrate in the provided reference, but the method is general for heteroaryl halides) nih.gov |

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. acs.org In the context of dibenzothiophene, microbial and enzymatic transformations have been extensively studied, primarily for the purpose of biodesulfurization of fossil fuels. acs.org

However, the predominant biocatalytic pathway for dibenzothiophene degradation, known as the "4S" pathway, does not lead to the formation of this compound. Instead, this pathway involves the sequential oxidation of the sulfur atom to sulfoxide (B87167) and sulfone, followed by the cleavage of the C-S bonds, ultimately resulting in the formation of 2-hydroxybiphenyl and sulfite. nih.govnih.govscielo.org.za Several bacterial strains, including Rhodococcus and Pseudomonas species, are known to carry out this transformation. uclouvain.beresearchgate.net

Another microbial degradation route, the Kodama pathway, results in the formation of 3-hydroxy-2-formyl-benzothiophene. acs.org Therefore, while biocatalysis is effective in modifying the dibenzothiophene core, it does not represent a direct synthetic route to this compound.

Novel Approaches in this compound Synthesis

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, minimizing purification steps and waste generation. uclouvain.beresearchgate.net The Gewald reaction is a well-known MCR for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. nih.govnih.gov

While the Gewald reaction and other MCRs are powerful tools for the synthesis of the thiophene (B33073) ring system, there are currently no specific reports in the scientific literature detailing a one-pot multicomponent reaction for the direct synthesis of this compound. The development of such a reaction would require a creative combination of starting materials that could assemble the dibenzothiophene skeleton and introduce a hydroxyl group at the 2-position in a single operation.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While specific "green" syntheses for this compound are not extensively documented, the principles of green chemistry can be applied to evaluate and improve existing methods for synthesizing related benzothiophene (B83047) structures.

Several greener approaches have been developed for the synthesis of thiophenes and benzothiophenes in general. For instance, visible light photocatalysis has emerged as a powerful tool for mild and selective organic transformations. A photocatalytic reaction of o-methylthio-arenediazonium salts with alkynes, initiated by green light and catalyzed by an organic dye like eosin (B541160) Y, provides a metal-free and ambient temperature route to substituted benzothiophenes. Another green approach is the use of microwave-assisted organic synthesis (MAOS) in reactions like the Gewald synthesis of 2-aminothiophenes, which significantly reduces reaction times compared to conventional heating.

Furthermore, the development of environmentally friendly reaction conditions, such as the use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" in ethanol (B145695) for the synthesis of chlorinated benzo[b]selenophenes, highlights the potential for using non-toxic and readily available reagents. Transition-metal-free syntheses, such as the reaction of o-halovinylbenzenes with potassium sulfide (B99878), also offer a more sustainable route to benzothiophenes.

By analogy, the synthesis of this compound could be made greener by:

Utilizing alternative energy sources: Employing microwave irradiation or photochemical methods to reduce energy consumption and reaction times.

Employing safer solvents and reagents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, and substituting toxic reagents with less harmful ones.

Catalytic approaches: Developing catalytic methods to replace stoichiometric reagents, thereby reducing waste.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Future research in this area should focus on adapting these established green methodologies to the specific synthesis of this compound to create more sustainable manufacturing processes.

Photoinduced and Photochemical Transformations

Photodeoxygenation Reactions of Dibenzothiophene S-Oxide Derivatives

The photodeoxygenation of dibenzothiophene S-oxide (DBTO) and its derivatives is a well-studied photochemical reaction that involves the cleavage of the S=O bond upon UV irradiation, leading to the formation of the corresponding dibenzothiophene and atomic oxygen in its triplet ground state (O(³P)). This reaction is significant as a clean source of atomic oxygen for various chemical and biological studies.

The quantum yield of photodeoxygenation is influenced by the solvent and the substituents on the dibenzothiophene ring system. For instance, the photolysis of 4,6-dihydroxymethyldibenzothiophene S-oxide and 2,8-dihydroxymethyldibenzothiophene S-oxide in water results in significantly higher deoxygenation quantum yields compared to reactions in organic solvents.

The mechanism of photodeoxygenation is pH-dependent. Under basic conditions, a photoinduced electron transfer mechanism is proposed, leading to a hydroxysulfuranyl radical that decomposes via heterolytic S-O cleavage. In neutral and acidic conditions, an S-O bond scission mechanism is more likely.

The presence of hydroxyl or hydroxymethyl groups on the dibenzothiophene S-oxide core can influence the reaction. During the photolysis of hydroxymethyl-substituted derivatives, a variable amount of oxidation of the hydroxymethyl group to an aldehyde can occur alongside deoxygenation. This indicates that the generated atomic oxygen can react with substituents on the parent molecule.

| Compound | Solvent | Quantum Yield (Φ) |

|---|---|---|

| Dibenzothiophene S-oxide | Organic Solvents | Low |

| 4,6-dihydroxymethyldibenzothiophene S-oxide | Water | Significantly Higher |

| 2,8-dihydroxymethyldibenzothiophene S-oxide | Water | Significantly Higher |

| 2,7-diBr-BTBTDO | Solution | >99% |

| 2,7-diBr-BTBTTO | Solution | >99% |

Photochromic Behavior of 2H-Chromenes Derived from Hydroxydibenzothiophenes

While there is no specific literature detailing the synthesis of 2H-chromenes directly from this compound, research has been conducted on the synthesis and photochromic properties of 2H-chromenes that incorporate a dibenzothiophene nucleus, derived from other hydroxydibenzothiophene isomers. These compounds are a class of photochromic materials that undergo a reversible color change upon exposure to light.

The synthesis of these novel 2,2-diphenyl-2H-1-benzopyrans involves the fusion of a dibenzothiophene moiety to the chromene backbone. Under flash photolysis in solution at room temperature, these compounds exhibit photochromic behavior. This phenomenon is attributed to the reversible cleavage of the C-O bond in the pyran ring upon UV irradiation, leading to the formation of a colored, open-ring photomerocyanine species.

Compared to reference naphthopyran compounds, the dibenzothiophene-fused chromenes show a general bathochromic shift (a shift to longer wavelengths) in the visible absorption spectra of their open forms. This results in a broadening of the absorption range and can lead to different perceived colors. Some derivatives exhibit two distinct absorption bands in the visible spectrum.

The spectrokinetic parameters, such as the rate of thermal fading (ring-closing) back to the colorless form, are influenced by the position and geometry of the fused benzothiophene moiety. Electron-withdrawing substituents on the 2H-1-benzopyran skeleton can also modulate the photochromic properties.

| Property | Observation |

|---|---|

| Photochromism | Exhibited in solution at room temperature under flash photolysis |

| Absorption of Open Form | General bathochromic shift compared to reference compounds |

| Absorption Bands | Some derivatives show two absorption bands in the visible spectrum |

| Fading Kinetics | Dependent on the position and geometry of the fused benzothiophene |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for 2-Hydroxydibenzothiophene

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide crucial information about the chemical environment of each proton and carbon atom.

Expected ¹H NMR Chemical Shifts: The aromatic protons of dibenzothiophene (B1670422) appear in the range of δ 7.1 to 8.1 ppm. For this compound, the proton on the hydroxyl group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.

Expected ¹³C NMR Chemical Shifts: The carbon atoms in dibenzothiophene resonate between δ 121 and 140 ppm. In this compound, the carbon atom directly bonded to the hydroxyl group (C-2) would experience the most significant downfield shift. The other carbon atoms in the same ring would also be affected, though to a lesser extent.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning each proton to its corresponding carbon atom and establishing long-range connectivities within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on Dibenzothiophene Data)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~ 7.5 - 7.8 (d) | ~ 115 - 120 |

| 2 | - | > 150 (due to -OH) |

| 3 | ~ 7.0 - 7.3 (d) | ~ 110 - 115 |

| 4 | ~ 7.8 - 8.1 (d) | ~ 125 - 130 |

| 6 | ~ 7.8 - 8.1 (d) | ~ 125 - 130 |

| 7 | ~ 7.3 - 7.6 (t) | ~ 120 - 125 |

| 8 | ~ 7.3 - 7.6 (t) | ~ 120 - 125 |

| 9 | ~ 7.5 - 7.8 (d) | ~ 120 - 125 |

| 4a | - | ~ 135 - 140 |

| 5a | - | ~ 135 - 140 |

| 9a | - | ~ 130 - 135 |

| 9b | - | ~ 130 - 135 |

| OH | Variable (broad s) | - |

Note: These are estimated values and would require experimental verification. d = doublet, t = triplet, s = singlet.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system present.

The UV-Vis spectrum of this compound is expected to be influenced by the extended π-conjugated system of the dibenzothiophene core. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent dibenzothiophene.

Experimental data for the closely related compound, 2-hydroxybiphenyl, shows a λmax at 286 nm. Dibenzothiophene exhibits a λmax at approximately 319-320 nm. Therefore, the λmax for this compound is anticipated to be in a similar range, likely between 280 and 330 nm, corresponding to π → π* transitions within the aromatic system.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax)

| Compound | λmax (nm) | Reference |

|---|---|---|

| 2-Hydroxybiphenyl | 286 | |

| Dibenzothiophene | 319-320 | |

| This compound (Predicted) | ~290 - 325 | - |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods powerful for structural confirmation.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the hydroxyl group, the aromatic C-H bonds, the C=C bonds of the aromatic rings, and the C-S bond of the thiophene (B33073) ring.

Expected Vibrational Frequencies:

O-H Stretch: A broad and strong band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

C-S Stretch: A weaker band, typically in the 600-800 cm⁻¹ range.

Out-of-plane C-H Bending: Bands in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

The NIST database provides an IR spectrum for dibenzothiophene, which shows major peaks corresponding to aromatic C-H and C=C stretching and bending vibrations. The introduction of the hydroxyl group in this compound would add the characteristic O-H and C-O stretching bands to this spectrum.

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Medium |

| C-H In-plane Bending | 1000 - 1300 | Medium to Weak |

| C-H Out-of-plane Bending | 700 - 900 | Strong |

| C-S Stretch | 600 - 800 | Weak |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The molecular weight of this compound (C₁₂H₈OS) is 200.26 g/mol . Therefore, the molecular ion peak in its mass spectrum would be expected at an m/z (mass-to-charge ratio) of 200.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of small, stable molecules or radicals. Based on the structure and the fragmentation of related compounds like dibenzothiophene, the following fragmentation patterns can be predicted:

Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment ion at m/z 172.

Loss of CHO: Resulting in a fragment ion at m/z 171.

Loss of S or CS: Cleavage of the thiophene ring could lead to the loss of a sulfur atom (m/z 168) or a carbon monosulfide radical (m/z 156).

Loss of H₂O: While less common for phenols, it is a possibility, leading to a fragment at m/z 182.

The mass spectrum of dibenzothiophene shows a prominent molecular ion peak at m/z 184 and significant fragments corresponding to the loss of CS and C₂H₂. A similar stability of the molecular ion would be expected for this compound, with additional fragmentation pathways introduced by the hydroxyl group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 200 | [M]⁺˙ (Molecular Ion) |

| 172 | [M - CO]⁺˙ |

| 171 | [M - CHO]⁺ |

| 168 | [M - S]⁺˙ |

| 156 | [M - CS]⁺˙ |

X-ray based techniques provide invaluable information about the solid-state structure of a compound. X-ray Diffraction (XRD) on a single crystal can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles. Powder XRD can be used to identify the crystalline phases of a material.

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound in the searched literature. If a suitable crystal could be grown, XRD would provide definitive information on its molecular geometry, planarity of the ring system, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

X-ray Absorption Spectroscopy (XAS) is a technique that can provide information about the local electronic structure and coordination environment of a specific element. For this compound, XAS at the sulfur K-edge could be used to probe the oxidation state and local environment of the sulfur atom. This would be particularly useful for studying its interactions in different chemical or biological systems.

Computational Spectroscopy for Theoretical Predictions and Interpretations

In the absence of complete experimental spectroscopic data, computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for calculating molecular structures and spectroscopic parameters with a good balance of accuracy and computational cost.

By employing DFT methods, it is possible to:

Optimize the molecular geometry of this compound to predict bond lengths, bond angles, and dihedral angles.

Calculate theoretical NMR chemical shifts (¹H and ¹³C) which can aid in the assignment of experimental spectra.

Simulate UV-Vis spectra by calculating the energies of electronic transitions, providing theoretical λmax values.

Predict vibrational frequencies for both IR and Raman spectra, which can be compared with experimental data to confirm vibrational assignments.

Model potential fragmentation pathways in mass spectrometry by calculating the energies of different fragment ions.

These computational approaches not only provide a theoretical framework for understanding the spectroscopic properties of this compound but can also guide experimental investigations and aid in the interpretation of complex spectra. The synergy between computational and experimental spectroscopy is crucial for a comprehensive structural elucidation of complex organic molecules.

Chromatographic Separation and Detection

The accurate identification and quantification of this compound, particularly in complex matrices resulting from biodesulfurization or environmental samples, relies on sophisticated analytical techniques. Chromatographic methods provide the necessary separation power, while various detectors offer the required sensitivity and selectivity.

Capillary Column Gas Chromatography with Selective Stationary Phases

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. The selection of the capillary column's stationary phase is the most critical parameter dictating the separation efficiency and selectivity. sigmaaldrich.com The choice is governed by the "like dissolves like" principle, where the polarity of the stationary phase should be matched to the polarity of the analytes. fishersci.ca

For the analysis of sulfur-containing aromatic compounds, a range of stationary phases can be employed. Non-polar stationary phases, such as those based on 100% dimethylpolysiloxane, separate compounds primarily based on their boiling points. fujifilm.com However, to achieve better separation of isomers like the different hydroxydibenzothiophenes, stationary phases with intermediate polarity are often preferred. Phenyl-substituted polysiloxane columns (e.g., 5% phenyl-methylpolysiloxane) offer enhanced selectivity due to interactions between the phenyl groups in the stationary phase and the aromatic rings of the analytes. fujifilm.comnih.gov The introduction of phenyl or cyanopropyl groups into the stationary phase significantly affects separation by influencing interactions based on dipole moments and localized electrons. fujifilm.com

| Stationary Phase Composition | Polarity | Primary Separation Mechanism | Application for this compound |

|---|---|---|---|

| 100% Dimethylpolysiloxane | Non-polar | Boiling Point | General purpose, separates based on volatility. fujifilm.com |

| 5% Phenyl-95% Dimethylpolysiloxane | Slightly Polar | Boiling Point and π-π Interactions | Improved selectivity for aromatic compounds and isomers compared to non-polar phases. fujifilm.com |

| 50% Phenyl-50% Dimethylpolysiloxane | Intermediate Polar | π-π Interactions and Dipole Interactions | Enhanced separation of compounds with differing aromaticity and polarity. |

| Polyethylene Glycol (WAX) | Polar | Hydrogen Bonding and Dipole Interactions | Best suited for separating compounds with different hydrogen bonding capacities, such as alcohols and phenols. fujifilm.com |

Flame Photometric Detection (FPD) for Sulfur-Selective Analysis

The Flame Photometric Detector (FPD) is a highly selective and sensitive detector used in gas chromatography for the analysis of sulfur- or phosphorus-containing compounds. airproducts.co.ukscioninstruments.com This makes it exceptionally well-suited for detecting this compound. The principle of FPD relies on the chemiluminescence produced when sulfur compounds are combusted in a hydrogen-rich flame. srigc.com As the sample elutes from the GC column and enters the FPD's flame, sulfur-containing molecules are broken down, and excited sulfur species (S₂*) are formed. These excited species emit light at specific wavelengths as they return to their ground state. scioninstruments.com

For sulfur analysis, an optical filter is used to isolate the characteristic emission wavelength, which is approximately 393 nm. sri-instruments-europe.com This light is then detected by a photomultiplier tube (PMT), which converts the photons into an electrical signal. srigc.com The resulting signal is proportional to the amount of sulfur in the sample. The FPD is about 100,000 times more sensitive to sulfur compounds than to hydrocarbons, providing excellent selectivity. sri-instruments-europe.com However, the response for sulfur is typically exponential, meaning that a doubling of the sulfur concentration can result in a quadrupling of the peak area, which must be accounted for during calibration. sri-instruments-europe.com

| Parameter | Value/Description | Significance |

|---|---|---|

| Detection Principle | Chemiluminescence in a hydrogen-rich flame. srigc.com | Provides high selectivity for specific elements. |

| Target Element | Sulfur (S) | Ideal for analyzing compounds like this compound. |

| Emission Wavelength | ~393 nm. sri-instruments-europe.com | A bandpass filter ensures only sulfur emissions are detected. |

| Detection Limit | Down to approximately 200 ppb for sulfur compounds. sri-instruments-europe.com | High sensitivity for trace-level analysis. |

| Response Characteristics | Exponential (quadratic) for sulfur. sri-instruments-europe.com | Requires specific calibration models for accurate quantification. |

| Selectivity over Hydrocarbons | ~100,000 : 1. sri-instruments-europe.com | Minimizes interference from the sample matrix. |

Derivatization Strategies for Enhanced Resolution and Identification

Compounds containing active hydrogen atoms, such as the hydroxyl (-OH) group in this compound, can exhibit poor chromatographic behavior in GC analysis. libretexts.orgresearchgate.net These polar functional groups can lead to issues like peak tailing (due to interaction with active sites in the GC system) and reduced volatility. youtube.com Derivatization is a chemical modification technique used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives. youtube.comjfda-online.com

For phenolic compounds like this compound, the most common derivatization strategy is silylation. youtube.com This process involves reacting the compound with a silylating agent to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comyoutube.com This modification reduces the compound's polarity and its ability to form hydrogen bonds, resulting in sharper, more symmetrical peaks and improved separation. youtube.com

Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comyoutube.com The derivatization reaction is typically performed before GC injection by heating the sample with the reagent for a specific time to ensure the reaction goes to completion. researchgate.netyoutube.com

| Reagent | Abbreviation | Derivative Group | Key Advantages |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, produces volatile byproducts that do not interfere with chromatography. youtube.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Reported to be the most volatile of the TMS reagents, leading to cleaner chromatograms. youtube.com |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) | Creates derivatives that are highly responsive to Electron Capture Detection (ECD) for enhanced sensitivity. jfda-online.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing this compound in complex liquid matrices, such as fermentation broths or environmental water samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and preferred method. mdpi.com It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS application, the sample is first separated using a reversed-phase HPLC column (e.g., a C18 column). researchgate.net The separation is based on the differential partitioning of analytes between the non-polar stationary phase and a polar mobile phase. After separation, the column effluent enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used, and for a phenolic compound like this compound, it is often operated in negative ion mode to deprotonate the acidic hydroxyl group, forming the [M-H]⁻ ion.

The tandem mass spectrometry (MS/MS) capability, often achieved with a triple quadrupole mass spectrometer, provides exceptional selectivity. nih.gov The first quadrupole selects the precursor ion (the [M-H]⁻ ion of this compound). This ion is then fragmented in a collision cell, and the second mass analyzing quadrupole selects for a specific, characteristic fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification, even in the presence of co-eluting interferences from a complex matrix. mdpi.com

| Parameter | Description | Purpose |

|---|---|---|

| Chromatography Mode | Reversed-Phase Liquid Chromatography | Separates compounds based on hydrophobicity. |

| Stationary Phase | C18 (Octadecylsilane) | Common non-polar phase for retaining aromatic compounds. researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid eluent. nih.gov |

| Ionization Mode | Negative Ion Mode | Efficiently forms the [M-H]⁻ ion from the phenolic hydroxyl group. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring a specific precursor → product ion transition. mdpi.com |

Voltammetric Methods for Electrochemical Detection

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of an applied potential. libretexts.orglibretexts.org These techniques are applicable only to compounds that are electroactive, meaning they can be oxidized or reduced at an electrode surface. researchgate.net this compound, containing a readily oxidizable phenolic hydroxyl group, is a suitable candidate for voltammetric analysis.

The analysis is typically carried out in a three-electrode cell containing a working electrode, a reference electrode, and a counter electrode. libretexts.org The working electrode, often made of glassy carbon (GCE), is where the oxidation of this compound occurs. researchgate.net As the potential applied to the GCE is swept towards more positive values, a potential is reached where the hydroxyl group is oxidized, causing a sharp increase in current. This peak current is directly proportional to the concentration of the analyte in the solution.

Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used. CV is useful for studying the electrochemical properties of the compound, while DPV offers higher sensitivity and is often used for quantitative analysis. researchgate.net The selectivity of the method can be influenced by the choice of the electrode material and the pH of the supporting electrolyte solution. researcher.life

| Technique | Principle | Primary Application |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions between two set points. libretexts.org | Investigating redox mechanisms and electrochemical reversibility. |

| Differential Pulse Voltammetry (DPV) | Fixed-magnitude pulses are superimposed on a linear potential ramp; current is measured before and after each pulse. researchgate.net | Quantitative analysis with high sensitivity and good resolution. |

| Anodic Stripping Voltammetry (ASV) | Analyte is pre-concentrated onto the working electrode at a negative potential, then "stripped" off by scanning to positive potentials. libretexts.org | Ultra-trace analysis of heavy metals, less common for organic compounds unless specific interactions occur. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a means to solve the electronic Schrödinger equation for a given molecular system. These methods allow for the detailed examination of electron distribution, molecular orbital energies, and other fundamental electronic properties that govern the structure and reactivity of 2-Hydroxydibenzothiophene.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. acs.orgresearchgate.net It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying polycyclic aromatic sulfur heterocycles.

DFT is extensively applied to the dibenzothiophene (B1670422) framework to explore various properties. For instance, calculations using the B3LYP functional with a 6-31G* basis set have been employed to determine the optimized molecular geometries and harmonic vibrational frequencies of dibenzothiophene in both its ground and lowest triplet states. acs.org Such studies reveal structural changes upon electronic excitation, for example, a shift from a benzene-like to a more quinone-like structure. acs.org

Furthermore, DFT is used to calculate the electronic properties of DBT derivatives for applications in materials science, such as Organic Light Emitting Devices (OLEDs). These calculations can predict molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and electronic transition data, which are crucial for designing effective electron transport materials. researchgate.netresearchgate.net For this compound, DFT could be similarly used to understand how the hydroxyl substituent modifies the electronic properties of the DBT core, influencing its potential for use in optoelectronic applications or its chemical reactivity.

Table 1: Common DFT Functionals and Their Applications This table provides a general overview of DFT functionals and is not specific to this compound.

| Functional Type | Examples | Typical Applications |

|---|---|---|

| Hybrid GGA | B3LYP, PBE0 | Geometries, vibrational frequencies, general-purpose |

| Range-separated Hybrid | CAM-B3LYP, ωB97X-D | Excited states, charge-transfer, non-covalent interactions |

| Double Hybrid | B2PLYP, DSD-PBEP86 | High-accuracy thermochemistry and reaction barriers |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding of the electronic structure but does not fully account for electron correlation. wikipedia.org

More advanced and accurate methods, often called post-Hartree-Fock methods, include Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MP). wikipedia.org These techniques provide a more precise description of the electron-electron interactions at a higher computational cost. For sulfur-containing heterocycles, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be employed to obtain highly accurate interaction energies and electronic properties. semanticscholar.org While computationally intensive, these methods would be invaluable for benchmarking DFT results and for detailed studies of specific properties of this compound, such as its ionization potential, electron affinity, and the nature of its excited electronic states. semanticscholar.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms and molecules over time. These simulations solve Newton's equations of motion for a system, allowing researchers to study dynamic processes that are often inaccessible to direct experimental observation. nih.gov

For derivatives of dibenzothiophene, MD simulations have been used to elucidate excited-state relaxation mechanisms. nih.govscispace.com Femtosecond transient absorption spectroscopy combined with computational methods can track the population dynamics after photoexcitation, revealing pathways such as intersystem crossing to triplet states. scispace.com Such studies on this compound could predict its photophysical properties, including fluorescence yields and triplet state lifetimes, which are critical for applications in photochemistry and materials science. nih.gov

Furthermore, specialized simulation techniques like Dissipative Particle Dynamics (DPD), a mesoscopic simulation method, have been used to study the collective behavior of DBT molecules, such as their adsorption onto catalyst surfaces. nih.govacs.org This approach models groups of atoms as single beads, enabling the simulation of larger systems over longer timescales. nih.gov DPD simulations could be applied to this compound to investigate its interactions with surfaces or its aggregation behavior in different solvents.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms.

The pyrolysis and hydrodesulfurization (HDS) of dibenzothiophene are critical industrial processes that have been investigated using computational methods. acs.orgnih.gov DFT calculations have been used to explore the complex reaction network of DBT pyrolysis, identifying the most likely initial steps, such as H-migration or S-C bond rupture, and mapping out the dominant reaction pathways leading to various products. acs.org

In the context of HDS, two primary reaction pathways are generally considered: direct desulfurization (DDS), where the C-S bonds are cleaved directly, and a hydrogenation (HYD) pathway, where one of the aromatic rings is first saturated before C-S bond scission occurs. nih.gov Computational studies can determine the activation barriers for these competing pathways on different catalyst surfaces. For this compound, these computational approaches could be used to understand how the hydroxyl group influences the HDS process or to investigate other reactions, such as electrophilic aromatic substitution, oxidation, or etherification, providing insights to optimize reaction conditions.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules. DFT calculations are routinely used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. acs.org For the parent dibenzothiophene, calculated vibrational frequencies using the B3LYP functional show good agreement with experimental data. acs.org This same methodology could be applied to this compound to predict its vibrational spectrum, including the characteristic frequencies associated with the O-H stretch and bend of the hydroxyl group.

Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and predict UV-visible absorption spectra. researchgate.net For this compound, TD-DFT could predict how the hydroxyl group affects the absorption wavelengths compared to the parent DBT molecule. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, providing a powerful tool for structure confirmation.

Table 2: Computationally Predicted Spectroscopic Data This table illustrates the types of spectroscopic data that can be predicted computationally; the values are hypothetical for this compound.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value/Range |

|---|---|---|

| Infrared (IR) | O-H Stretch Frequency | 3200-3600 cm⁻¹ |

| UV-Visible | λmax (Electronic Transition) | 250-350 nm |

| 1H NMR | Chemical Shift (Ar-H) | 7.0-8.5 ppm |

| 13C NMR | Chemical Shift (C-OH) | 150-160 ppm |

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity or a specific physicochemical property. researchgate.net These models are crucial in drug discovery and environmental toxicology for predicting the activity of new or untested chemicals.

Numerous QSAR studies have been conducted on benzothiophene (B83047) derivatives to model their biological activities, including anticancer, antimicrobial, and antimalarial properties. researchgate.netelsevierpure.comnih.govresearchgate.net These studies generate various molecular descriptors (e.g., electronic, steric, topological) and use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model. researchgate.netelsevierpure.com

For example, QSAR models for benzothiophene derivatives have identified that polar interactions, such as electrostatic and hydrogen-bonding properties, are key features influencing inhibitory activity against specific enzymes. nih.gov For a series of this compound derivatives, a QSAR study could be developed to correlate structural modifications with a target biological activity. Such a model would be invaluable for guiding the synthesis of new analogues with potentially enhanced potency, providing a rational basis for lead optimization in a drug discovery program. elsevierpure.comresearchgate.net

Biological Activity and Environmental Implications

Metabolism and Biodegradation Studies

The microbial breakdown of dibenzothiophene (B1670422) is a key process in the natural remediation of environments contaminated with petroleum products. This biodegradation involves complex enzymatic pathways that transform the parent compound into various metabolites, including hydroxylated forms.

Microorganisms employ several strategies to degrade dibenzothiophene (DBT). Two of the most well-characterized routes are the sulfur-specific "4S" pathway and the carbon-destructive "Kodama" pathway.

The 4S pathway is a biodesulfurization process where the sulfur atom is selectively removed from the DBT molecule without degrading the carbon structure. This pathway is of significant commercial interest as it preserves the fuel value of the hydrocarbon backbone. The process involves a series of enzymatic steps that convert DBT sequentially to dibenzothiophene sulfoxide (B87167) (DBTO), dibenzothiophene sulfone (DBTO2), and 2-hydroxybiphenyl-2-sulfinate (HBPS), culminating in the formation of 2-hydroxybiphenyl (2-HBP) and sulfite. While this pathway produces a hydroxylated biphenyl, it is distinct from pathways that produce hydroxylated dibenzothiophenes.

The Kodama pathway , in contrast, involves the degradation of the entire DBT molecule, including its carbon rings. This pathway is initiated by a dioxygenase enzyme that attacks one of the benzene (B151609) rings of DBT. A common and well-documented metabolite of this pathway is 3-hydroxy-2-formyl-benzothiophene (HFBT). Further degradation of HFBT can occur, with some bacterial strains capable of metabolizing it to compounds like 2-mercaptobenzoic acid. This pathway represents a complete mineralization route for DBT. Some bacterial species, such as Pseudomonas, can utilize this pathway, often resulting in colored intermediates.

The biotransformation of dibenzothiophene and related compounds is mediated by specific enzymes that catalyze the initial steps of degradation. Dioxygenases are crucial enzymes in many of these pathways. For instance, naphthalene (B1677914) dioxygenase, found in some Pseudomonas species, can initiate the degradation of DBT by hydroxylating one of the aromatic rings, leading to cis-1,2-dihydroxy-1,2-dihydrodibenzothiophene. This initial step is analogous to the degradation of other polycyclic aromatic hydrocarbons like naphthalene.

The enzymatic reactions common in these degradation pathways include dioxygenation, meta-cleavage, and hydrolysis. In the Kodama pathway, after the initial dioxygenation, subsequent enzymatic steps lead to the cleavage of the aromatic ring. In the 4S pathway, a sequence of monooxygenases (DszC and DszA) and a desulfinase (DszB) are responsible for the stepwise oxidation of the sulfur atom and the final cleavage of the carbon-sulfur bond.

The study of microbial degradation has led to the identification of numerous intermediate and end-product metabolites. The specific metabolites detected often depend on the microbial species and the metabolic pathway being utilized.

For the Kodama pathway , the primary identified metabolites include:

cis-1,2-Dihydroxy-1,2-dihydrodibenzothiophene

1,2-Dihydroxydibenzothiophene

3-Hydroxy-2-formyl-benzothiophene (HFBT)

2-Mercaptobenzoic acid (from HFBT degradation)

For the sulfur-specific 4S pathway and other sulfur oxidation routes, the key metabolites are:

Dibenzothiophene-5-oxide (DBTO)

Dibenzothiophene-5-dioxide (DBTO2)

2-Hydroxybiphenyl (2-HBP)

Benzoate

| Degradation Pathway | Parent Compound | Key Identified Metabolites | References |

|---|---|---|---|

| Kodama Pathway | Dibenzothiophene | 3-Hydroxy-2-formyl-benzothiophene (HFBT), 1,2-Dihydroxydibenzothiophene | ,, |

| 4S Pathway / S-Oxidation | Dibenzothiophene | Dibenzothiophene-5-oxide (DBTO), Dibenzothiophene-5-dioxide (DBTO2), 2-Hydroxybiphenyl (2-HBP) | ,, |

| HFBT Degradation | 3-Hydroxy-2-formyl-benzothiophene | 2-Mercaptobenzoic acid |

Mutagenicity and Genotoxicity Assessments

Understanding the potential for chemical compounds to cause mutations is critical for assessing their risk to biological systems. Hydroxylated derivatives of dibenzothiophene have been evaluated for their mutagenic activity.

The Chinese Hamster Ovary (CHO) cell assay, which measures forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus, is a standard method for detecting mutagens. This assay has been used to test the mutagenic potential of various hydroxylated dibenzothiophenes.

Studies using the CHO/HGPRT assay have demonstrated that hydroxylated dibenzothiophenes exhibit greater mutagenic activity than the parent compound, dibenzothiophene. Among the different isomers, 2-hydroxydibenzothiophene and 3-hydroxydibenzothiophene (B8741279) were found to be the most active. The addition of a hydroxyl group to the dibenzothiophene structure significantly increases its ability to induce mutations in this in vitro test system.

| Compound | Relative Mutagenic Activity (CHO/HGPRT Assay) | References |

|---|---|---|

| This compound | High | , |

| 3-Hydroxydibenzothiophene | High | , |

| 1-Hydroxydibenzothiophene (B3056237) | Low | , |

| 4-Hydroxydibenzothiophene (B1594672) | Low | , |

| Dibenzothiophene (parent compound) | Very Low / Inactive | , |

The results from mutagenicity testing reveal a clear structure-activity relationship for hydroxydibenzothiophenes. The mutagenic potential of these compounds is highly dependent on the position of the hydroxyl group on the aromatic ring structure.

The relative order of mutagenic activity for the hydroxydibenzothiophene isomers in the CHO/HGPRT assay has been established as: this compound ≥ 3-hydroxydibenzothiophene > 1-hydroxydibenzothiophene = 4-hydroxydibenzothiophene > dibenzothiophene. This relationship indicates that hydroxylation at the 2- or 3-position results in a significantly more mutagenic compound compared to hydroxylation at the 1- or 4-position. This highlights the importance of molecular structure in determining the genotoxic effects of these environmental contaminants.

Environmental Fate and Degradation Mechanisms

Environmental Occurrence in Coal Liquids and Industrial By-products

This compound is not typically a primary constituent of raw coal liquids or their immediate industrial by-products such as coal tar. researchgate.netnih.gov Instead, its environmental presence is intrinsically linked to the microbial degradation of its parent compound, dibenzothiophene (DBT). nih.gov Dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon (PAH), is a well-documented component of crude oil and coal tar. researchgate.netnih.gov Coal tar, a viscous black liquid produced during the carbonization of coal, is a complex mixture of thousands of organic compounds, including a variety of PAHs and heterocyclic compounds. nih.govosha.gov

The occurrence of this compound in the environment is therefore a secondary phenomenon, arising from the metabolic activities of microorganisms on DBT. In environments contaminated with coal-derived products or petroleum, such as soil and water near coking plants or oil refineries, indigenous microbial populations can utilize DBT as a substrate. duke.edunih.gov This biodegradation process can lead to the formation of hydroxylated intermediates, including this compound. nih.gov Consequently, the detection of this compound in environmental samples serves as an indicator of the ongoing natural attenuation of DBT-containing wastes. Industrial wastewater from coking and coal gasification processes is known to contain a complex mixture of phenols, PAHs, and heterocyclic compounds, creating a matrix where microbial transformation of DBT to its hydroxylated derivatives can occur. nih.govmdpi.com

| Matrix | Parent Compound | Transformation Product | Significance |

| Coal Tar | Dibenzothiophene (DBT) | This compound | Indicator of microbial activity on DBT |

| Petroleum Products | Dibenzothiophene (DBT) | This compound | Signifies natural attenuation processes |

| Coking Wastewater | Dibenzothiophene (DBT) | This compound | Suggests bioremediation potential in industrial effluents |

| Contaminated Soil | Dibenzothiophene (DBT) | This compound | Evidence of in-situ biodegradation |

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of this compound in the environment is primarily governed by photochemical reactions, particularly in aqueous systems and on soil surfaces. While specific data on the abiotic hydrolysis of this compound is limited, the general behavior of hydroxylated aromatic compounds suggests that hydrolysis under typical environmental pH and temperature conditions is likely to be a slow process. nist.gov

Photodegradation represents a more significant abiotic degradation pathway. Aromatic compounds, including hydroxylated PAHs, are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. acs.orgmagtech.com.cnnih.gov The process can occur through direct photolysis, where the molecule absorbs light energy and undergoes transformation, or through indirect photolysis, which involves photosensitized reactions with other environmental constituents like humic acids or reactive oxygen species. nih.govusgs.gov

The photocatalytic degradation of PAHs on surfaces like soil particles, often mediated by naturally occurring minerals such as titanium dioxide (TiO₂), can significantly accelerate their breakdown. nih.gov This process involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the catalyst. These radicals can attack the aromatic rings of compounds like this compound, leading to hydroxylation, ring cleavage, and eventual mineralization to carbon dioxide and water. acs.orgmdpi.com The presence of other organic matter in the environmental matrix can influence the rate of photodegradation, sometimes acting as a photosensitizer that enhances the process, and at other times competing for reactive species and inhibiting degradation. nih.govusgs.gov

| Degradation Pathway | Description | Key Factors | Potential Products |

| Photodegradation | Degradation initiated by the absorption of light energy. | UV radiation, presence of photosensitizers (e.g., humic acids). | Further hydroxylated derivatives, ring-cleavage products. |

| Photocatalysis | Accelerated degradation in the presence of a photocatalyst (e.g., TiO₂) and UV light. | TiO₂ or other mineral catalysts, UV light intensity. | Hydroxyl radicals, leading to mineralization (CO₂, H₂O). |

| Oxidation by Hydroxyl Radicals | Reaction with highly reactive hydroxyl radicals generated through various environmental processes. | Presence of •OH sources (e.g., Fenton-like reactions, photolysis of nitrates). | Ring-cleavage products, more oxidized compounds. |

| Hydrolysis | Reaction with water leading to the cleavage of chemical bonds. | pH, temperature. | Generally considered a minor pathway for this compound. nist.gov |

Bioremediation Potential and Strategies

The microbial degradation of dibenzothiophene and its derivatives, including this compound, presents a significant potential for the bioremediation of contaminated environments. A wide variety of bacteria and fungi have been identified that can metabolize these compounds, often utilizing them as a source of carbon and energy. nih.govmdpi.com

The biodegradation of DBT can proceed through several pathways, with the "4S" pathway being one of the most studied for biodesulfurization. nih.govfrontiersin.org In this pathway, the sulfur atom is selectively removed from the DBT molecule, leading to the formation of 2-hydroxybiphenyl (2-HBP). While structurally similar to this compound, 2-HBP is a desulfurized product. The degradation of DBT can also proceed via pathways that involve the hydroxylation of the aromatic rings, leading to intermediates like this compound. nih.gov

Microbial consortia, comprising multiple species of microorganisms, are often more effective in degrading complex mixtures of pollutants like those found in coal tar and petroleum wastes than single microbial strains. mdpi.comfrontiersin.org These consortia can exhibit a broader range of enzymatic capabilities, allowing for the complete mineralization of the target compounds. mdpi.commdpi.com The key enzymes involved in the initial stages of aromatic hydrocarbon degradation are often dioxygenases and monooxygenases, which catalyze the introduction of hydroxyl groups onto the aromatic rings, making them more susceptible to subsequent ring cleavage and further degradation. mdpi.comresearchgate.netsemanticscholar.org

Bioremediation strategies for environments contaminated with this compound and its parent compounds can include:

Natural Attenuation: Relying on the intrinsic capabilities of the indigenous microbial populations to degrade the contaminants over time.

Biostimulation: Enhancing the activity of the native microbial communities by adding nutrients and electron acceptors to the contaminated site.

Bioaugmentation: Introducing specific microorganisms or microbial consortia with known capabilities to degrade the target contaminants into the environment. frontiersin.org

The effectiveness of these strategies depends on various environmental factors such as pH, temperature, oxygen availability, and the presence of other nutrients and potential inhibitors. nih.gov

| Microorganism Type | Key Enzymes | Degradation Pathway | Bioremediation Strategy |

| Bacteria (e.g., Pseudomonas, Sphingomonas, Rhodococcus) | Dioxygenases, Monooxygenases | Ring hydroxylation and cleavage | Bioaugmentation, Biostimulation |

| Fungi (e.g., Lignolytic and non-lignolytic fungi) | Monooxygenases (e.g., Cytochrome P450) | Cometabolism, formation of oxidized products | Mycoremediation |

| Microbial Consortia | Diverse enzymatic systems | Complete mineralization through synergistic metabolism | Bioaugmentation, Natural Attenuation |

Applications in Advanced Materials and Chemical Technologies

Role as a Coal Model Compound in Chemical Coal Cleaning Studies

2-Hydroxydibenzothiophene serves as a crucial model compound in the study of chemical coal cleaning processes. Dibenzothiophene (B1670422) and its derivatives are major organosulfur compounds found in coal, and their removal is essential for producing cleaner-burning fuels. The hydroxylated form, this compound, is particularly important as an intermediate in certain chemical desulfurization pathways.

Research into chemical coal cleaning often utilizes molten hydroxides to break down the complex organic structures in coal and remove sulfur. Studies have shown that hydroxylated derivatives of dibenzothiophene exhibit increased solubility in molten hydroxides, which can lead to faster reaction rates under homogeneous conditions. This makes this compound an excellent substrate for investigating the mechanisms and efficiency of these cleaning processes. By tracking the decomposition of this model compound, researchers can gain insights into the cleavage of carbon-sulfur bonds, a critical step in desulfurization.

The varying nucleophilicity of different alkali-metal hydroxides has been evaluated using compounds like this compound. For instance, molten hydroxides such as cesium hydroxide (B78521) (CsOH) and rubidium hydroxide (RbOH) have been shown to decompose and desulfurize soluble hydroxylated model compounds at lower temperatures and in shorter times compared to potassium hydroxide (KOH) or sodium hydroxide (NaOH). researchgate.net This indicates a progression of nucleophilicity, which is vital information for optimizing industrial coal cleaning technologies.

| Molten Hydroxide | Relative Desulfurization Efficiency |

| Cesium Hydroxide (CsOH) | Very High |

| Rubidium Hydroxide (RbOH) | High |

| Potassium Hydroxide (KOH) | Moderate |

| Sodium Hydroxide (NaOH) | Moderate |

This table illustrates the relative efficiency of different molten hydroxides in desulfurizing hydroxylated dibenzothiophene model compounds.

Integration into Photochromic Systems

The dibenzothiophene moiety is a key component in the design of photochromic materials, particularly diarylethene derivatives. These materials can reversibly change their chemical structure and, consequently, their color upon exposure to light. While not always the specific compound used, the principles governing the photochromic behavior of benzothiophene-containing molecules are directly relevant to this compound.

Diarylethenes based on benzothiophene (B83047) and its oxidized form, benzothiophene-1,1-dioxide, have been synthesized and studied for their photochromic properties. researchgate.net These compounds can be switched between a colorless open-ring form and a colored closed-ring form by irradiation with UV and visible light, respectively. The electronic properties of the substituents on the benzothiophene ring can significantly influence the absorption characteristics and the efficiency of the photochromic process.

The introduction of a hydroxyl group, as in this compound, can be expected to modify the electronic properties of the molecule, thereby tuning its photochromic behavior. For example, electron-donating groups can shift the absorption bands to longer wavelengths. researchgate.net This tunability is crucial for applications such as optical data storage, molecular switches, and smart windows. The ability to incorporate different functional groups like hydroxyls allows for the fine-tuning of the material's response to light. jcu.edu.auucf.edu

| Feature | Influence of Substituents on Photochromic Properties |

| Electron-Donating Groups | Shift absorption to longer wavelengths, may decrease cyclization quantum yield. |

| Electron-Withdrawing Groups | Can increase cyclization quantum yield, may reduce thermal stability of the closed-ring form. |

This table summarizes the general effects of substituents on the photochromic properties of diarylethenes containing benzothiophene moieties.

Potential in Catalysis and Reaction Engineering

This compound and related compounds are central to the field of catalysis, particularly in the context of hydrodesulfurization (HDS) in the refining of fossil fuels. uu.nluu.nl While not a catalyst itself, its presence as a refractory sulfur compound in crude oil fractions drives the development of more efficient catalysts and reaction engineering strategies. The goal of HDS is to remove sulfur from fuels by converting compounds like dibenzothiophene into hydrocarbons and hydrogen sulfide (B99878).

The presence of a hydroxyl group can influence the adsorption and reactivity of the molecule on the catalyst surface. Catalytic systems, often based on cobalt-molybdenum sulfide (CoMoS) or nickel-molybdenum (B8610338) sulfide (NiMoS), are designed to facilitate the cleavage of the C-S bonds in dibenzothiophene and its derivatives. uu.nluu.nl The reaction can proceed through two main pathways: direct desulfurization (DDS) or hydrogenation (HYD) prior to sulfur removal. The structure of the sulfur compound significantly affects which pathway is favored.

Furthermore, oxidative desulfurization (ODS) is an alternative or complementary process to HDS that operates under milder conditions. semanticscholar.orgnih.gov In ODS, sulfur-containing compounds are oxidized to sulfoxides and sulfones, which are more easily removed. The reactivity of this compound in such oxidative processes is a relevant area of study for developing advanced desulfurization technologies.

Emerging Applications in Sensors and Energy Storage

The inherent electronic properties of the dibenzothiophene core structure suggest potential for its derivatives, including this compound, in the development of advanced electronic devices such as sensors and energy storage systems. While direct applications of this compound are still emerging, research on related benzothiophene and thiophene-based materials provides a strong indication of its potential.

In the realm of sensors, benzothiophene derivatives have been incorporated into organic thin-film phototransistors. researchgate.net These devices exhibit sensitivity to UV light, suggesting that the electronic properties of the benzothiophene unit can be modulated by external stimuli. The hydroxyl group in this compound could be exploited for specific chemical sensing applications, for example, through hydrogen bonding interactions with target analytes.

For energy storage, thiophene-based materials are being explored for use in batteries and supercapacitors. rsc.org For instance, covalent organic frameworks (COFs) containing benzothiadiazole units have been investigated as cathode materials for aqueous zinc-ion batteries, demonstrating a charge-storage mechanism based on reversible metal-ion coordination. researchgate.net The ability of the sulfur and aromatic rings in the dibenzothiophene structure to participate in redox reactions, combined with the potential for the hydroxyl group to influence ion interactions, makes this compound a candidate for incorporation into novel energy storage materials. rsc.org

Materials Design and Development

The rational design of new materials with tailored properties is a cornerstone of modern materials science, and this compound offers a versatile building block. Its rigid, planar dibenzothiophene core provides thermal and chemical stability, while the hydroxyl group offers a site for further chemical modification and introduces specific intermolecular interactions.

In the field of organic electronics, dibenzothiophene-based materials have been designed as hosts for phosphorescent organic light-emitting diodes (PHOLEDs). researchgate.net The electronic properties of the dibenzothiophene unit, such as its electron-donating or -accepting nature, can be tuned to achieve balanced charge transport, which is crucial for efficient light emission. The hydroxyl group could be used to attach other functional units or to control the morphology of thin films through hydrogen bonding.

The principles of materials design also extend to the development of photochromic and other responsive materials. By strategically incorporating this compound or its derivatives into larger molecular or polymeric structures, it is possible to create materials that respond to light, heat, or chemical stimuli. This opens up possibilities for applications in areas such as smart coatings, drug delivery systems, and advanced functional textiles.

Q & A

Q. How should researchers address potential conflicts between open-data policies and proprietary synthesis methods?

- Methodology : Anonymize critical steps in public datasets while retaining traceable metadata for peer verification. Consult institutional guidelines on intellectual property (IP) and data-sharing agreements .

Notes

- Data Tables : Include comparative tables for synthetic yields (e.g., catalyst vs. solvent), spectral peaks (NMR/IR), and ecotoxicity metrics.

- Sources : Prioritize peer-reviewed journals (e.g., Eur. J. Pharm. Sci., Anal. Bioanal. Chem.) and avoid non-academic platforms like benchchem.com .

- Contradictions : Address conflicting data via meta-analysis frameworks (e.g., PRISMA) and transparency in methodological limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.